molecular formula C18H28O4 B12821341 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one CAS No. 6790-21-2

1-(2,4,6-Trihydroxyphenyl)dodecan-1-one

Cat. No.: B12821341
CAS No.: 6790-21-2
M. Wt: 308.4 g/mol
InChI Key: CIJGEBXETKIQOK-UHFFFAOYSA-N
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Description

1-(2,4,6-Trihydroxyphenyl)dodecan-1-one is an organic compound with the molecular formula C18H28O4 and a molecular weight of 308.413 g/mol . It is also known as dodecanoylphloroglucinol. This compound is characterized by the presence of a dodecanoyl group attached to a phloroglucinol moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one can be synthesized through the reaction of phloroglucinol with dodecanoyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, with the phloroglucinol acting as a nucleophile and attacking the carbonyl carbon of the dodecanoyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-(2,4,6-Trihydroxyphenyl)dodecan-1-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

    Phloroglucinol: A precursor to 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one, known for its use in various chemical syntheses.

    Dodecanoyl chloride: Another precursor, used in the acylation of phenolic compounds.

    Quercetin: A flavonoid with similar antioxidant properties.

Uniqueness: this compound is unique due to the combination of its dodecanoyl and phloroglucinol moieties, which confer distinct chemical reactivity and biological activity. Its long alkyl chain enhances its lipophilicity, making it more suitable for applications in lipid-based formulations .

Properties

CAS No.

6790-21-2

Molecular Formula

C18H28O4

Molecular Weight

308.4 g/mol

IUPAC Name

1-(2,4,6-trihydroxyphenyl)dodecan-1-one

InChI

InChI=1S/C18H28O4/c1-2-3-4-5-6-7-8-9-10-11-15(20)18-16(21)12-14(19)13-17(18)22/h12-13,19,21-22H,2-11H2,1H3

InChI Key

CIJGEBXETKIQOK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)C1=C(C=C(C=C1O)O)O

Origin of Product

United States

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